3-(Isoquinolin-5-yl)propanoic acid
Description
3-(Isoquinolin-5-yl)propanoic acid is a heterocyclic carboxylic acid featuring an isoquinoline moiety linked to a propanoic acid chain. Isoquinoline, a bicyclic aromatic compound with a nitrogen atom in its structure, is widely recognized for its role in alkaloids and bioactive molecules.
Properties
IUPAC Name |
3-isoquinolin-5-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)5-4-9-2-1-3-10-8-13-7-6-11(9)10/h1-3,6-8H,4-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSUKDLKXFFECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660993 | |
| Record name | 3-(Isoquinolin-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87087-28-3 | |
| Record name | 5-Isoquinolinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87087-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Isoquinolin-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isoquinolin-5-yl)propanoic acid typically involves the reaction of isoquinoline with propanoic acid under specific conditions. One common method involves the use of a catalyst to facilitate the reaction. The reaction conditions often include elevated temperatures and the presence of a solvent to ensure proper mixing and reaction kinetics .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This can include continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(Isoquinolin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(Isoquinolin-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Isoquinolin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of 3-(Isoquinolin-5-yl)propanoic acid, highlighting differences in substituents, molecular properties, and biological activities:
Structural and Electronic Differences
- Isoquinoline vs. Benzofuran/Indole: The isoquinoline group introduces a rigid, planar bicyclic system with basic nitrogen, enhancing π-π stacking and hydrogen-bonding capabilities compared to monocyclic systems like benzofuran or indole .
- Heteroatom Influence: Oxadiazole (in ) and imidazole (in ) substituents alter electron distribution, affecting acidity (pKa) and reactivity. For example, oxadiazole’s electron-withdrawing nature may reduce the carboxylic acid’s pKa compared to isoquinoline’s electron-rich system.
Biological Activity
3-(Isoquinolin-5-yl)propanoic acid is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and therapeutic applications, supported by relevant research findings and case studies.
This compound has the molecular formula CHNO and a molecular weight of approximately 201.23 g/mol. The compound can be synthesized through various methods, including the reaction of isoquinoline with propanoic acid under controlled conditions, often utilizing acetic acid to facilitate the process.
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate the activity of certain receptors and enzymes, influencing cellular signaling pathways related to growth and differentiation.
Potential Targets
- Receptors : The compound may bind to various receptors, altering their activity.
- Enzymes : It is hypothesized to interact with enzymes involved in metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Some studies have shown that isoquinoline derivatives can possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibitory effects on cell proliferation in colon cancer models .
- Neuroprotective Effects : Isoquinoline derivatives are being explored for their neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's disease. Their ability to modulate tau protein aggregation has been noted as a potential therapeutic avenue .
Anticancer Studies
A study investigating the cytotoxicity of isoquinoline derivatives found that certain analogs exhibited IC values in the low micromolar range against various cancer cell lines, indicating promising anticancer properties. For example:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Isoquinoline Derivative A | SW620 | 14 |
| Isoquinoline Derivative B | HepG2 | 24 |
| Isoquinoline Derivative C | A549 | 10 |
These findings suggest that modifications to the isoquinoline structure can enhance biological activity .
Neuroprotective Studies
In models assessing neuroprotection, compounds similar to this compound showed a reduction in tau protein aggregation and improved neuronal survival rates. The binding affinity to tau proteins was significantly higher in diseased models compared to controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
